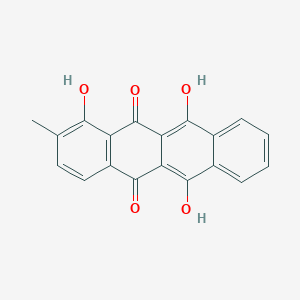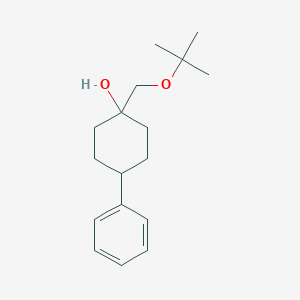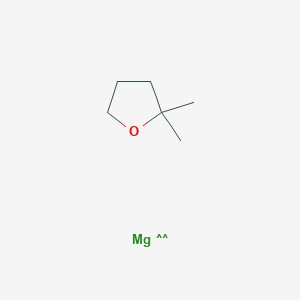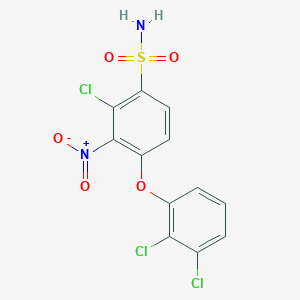
2-Chloro-4-(2,3-dichlorophenoxy)-3-nitrobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(2,3-dichlorophenoxy)-3-nitrobenzene-1-sulfonamide is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structural features, which include chloro, nitro, and sulfonamide groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,3-dichlorophenoxy)-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Chlorination: The addition of chlorine atoms to specific positions on the benzene ring.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration and sulfonation, and the presence of chlorine gas or other chlorinating agents for chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(2,3-dichlorophenoxy)-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield corresponding amines, while substitution reactions can introduce various functional groups in place of chlorine atoms.
Aplicaciones Científicas De Investigación
2-Chloro-4-(2,3-dichlorophenoxy)-3-nitrobenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(2,3-dichlorophenoxy)-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various biochemical interactions, potentially inhibiting or activating specific enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenol: Shares similar chlorinated phenol structure but lacks the nitro and sulfonamide groups.
2-Chloro-4-iodophenol: Contains iodine instead of additional chlorine atoms.
Trichlorophenol: Contains three chlorine atoms but lacks the nitro and sulfonamide groups.
Propiedades
Número CAS |
88345-20-4 |
|---|---|
Fórmula molecular |
C12H7Cl3N2O5S |
Peso molecular |
397.6 g/mol |
Nombre IUPAC |
2-chloro-4-(2,3-dichlorophenoxy)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H7Cl3N2O5S/c13-6-2-1-3-7(10(6)14)22-8-4-5-9(23(16,20)21)11(15)12(8)17(18)19/h1-5H,(H2,16,20,21) |
Clave InChI |
HBZXQJUOJYFPQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C(=C(C=C2)S(=O)(=O)N)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



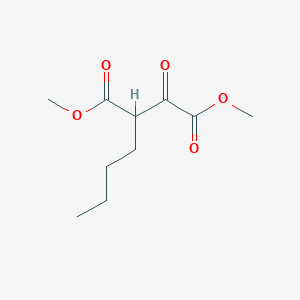
![1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14397400.png)
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylbenzamide](/img/structure/B14397402.png)
![2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14397413.png)
diphenyl-](/img/structure/B14397419.png)
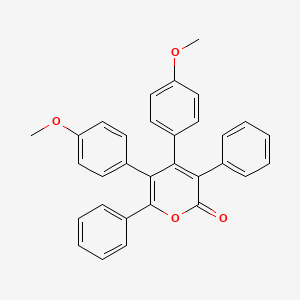
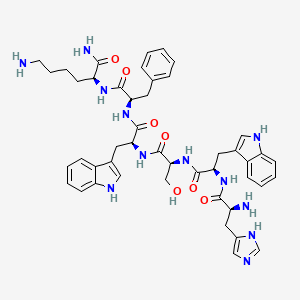

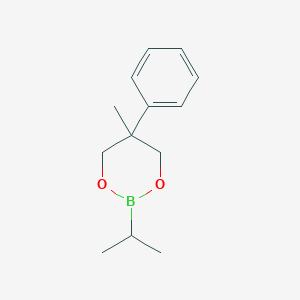
![N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide](/img/structure/B14397464.png)
